

Chemical and physical properties of 4-fluoro MDMB-BUTICA

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Compound of Interest

Compound Name: 4-fluoro MDMB-BUTICA

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An In-Depth Technical Guide on the Chemical and Physical Properties of 4-fluoro MDMB-BUTICA

This guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of **4-fluoro MDMB-BUTICA** (also known as 4F-MDMB-BICA), a synthetic cannabinoid. The information is intended for researchers, scientists, and drug development professionals.

Introduction

4-fluoro MDMB-BUTICA is a synthetic cannabinoid receptor agonist (SCRA) with an indole-based structure.^[1] It is structurally related to other potent synthetic cannabinoids and has been identified in forensic casework.^{[1][2]} Like other SCRA, its pharmacological effects are primarily mediated through the activation of the cannabinoid type 1 (CB1) receptor.^{[1][2]} This document summarizes its known properties, analytical methods for its detection, and a synthetic route for its preparation.

Chemical and Physical Properties

The chemical and physical properties of **4-fluoro MDMB-BUTICA** are summarized in the tables below.

Table 1: Chemical Properties of 4-fluoro MDMB-BUTICA

| Property | Value | Reference |
|-------------------|---------------------------------------------------------------------------------|-----------|
| IUPAC Name | methyl (2S)-2-[[1-(4-fluorobutyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
| Synonyms | 4F-MDMB-BICA, 4F-MDMB-BUTICA | [2] |
| CAS Number | 2682867-53-2 | |
| Molecular Formula | C ₂₀ H ₂₇ FN ₂ O ₃ | |
| Molecular Weight | 362.4 g/mol | |

Table 2: Physical Properties of 4-fluoro MDMB-BUTICA

| Property | Value | Reference |
|---------------------|--------------------------------------------------------------------------|-----------|
| Physical State | Crystalline solid | [3] |
| Melting Point | 86–88 °C | [2] |
| Boiling Point | Not available | [2] |
| Solubility | DMF: 20 mg/ml, DMSO: 5 mg/ml, Ethanol: 20 mg/ml | |
| UV λ _{max} | 219, 291 nm | |
| Spectroscopic Data | ¹ H NMR, ¹³ C NMR, and IR data have been reported. | [2] |

Pharmacological Properties

4-fluoro MDMB-BUTICA is a potent agonist of the CB1 receptor.[1] Its binding affinity and functional activity have been characterized in several in vitro assays.

Table 3: Pharmacological Activity of 4-fluoro MDMB-BUTICA

| Assay | Receptor | Value | Reference |
|---------------------------------|----------|------------------------------------------------------------------------|-----------|
| β -arrestin-2 Recruitment | CB1 | $EC_{50} = 121 \text{ nM}$, $E_{\max} = 253\%$ (relative to JWH-018) | [2] |
| Calcium Flux Assay | CB1 | $EC_{50} = 37.7 \text{ nM}$, $E_{\max} = 129\%$ (relative to JWH-018) | [2] |
| Radioligand Binding Assay | CB1 | $pK_i = 8.89 \pm 0.09$ | [4] |
| Membrane Potential Assay | CB1 | $pEC_{50} = 9.48 \pm 0.14$ | [4] |
| Radioligand Binding Assay | CB2 | $pK_i = 7.49 \pm 0.03$ | [4] |
| Membrane Potential Assay | CB2 | $pEC_{50} = 8.64 \pm 0.15$ | [4] |

Experimental Protocols

Synthesis of 4-fluoro MDMB-BUTICA

The synthesis of **4-fluoro MDMB-BUTICA** can be achieved through a multi-step process starting from indole, as described by Cannaert et al. (2020).[2][3]

Step 1: Alkylation of Indole

- Indole is alkylated with 1-bromo-4-fluorobutane to yield 1-(4-fluorobutyl)-1H-indole.

Step 2: Carboxylation

- The 1-(4-fluorobutyl)-1H-indole is carboxylated at the 3-position to produce 1-(4-fluorobutyl)-1H-indole-3-carboxylic acid.

Step 3: Amide Coupling

- The resulting carboxylic acid is coupled with methyl (S)-2-amino-3,3-dimethylbutanoate hydrochloride to yield methyl (S)-2-(1-(4-fluorobutyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (**4-fluoro MDMB-BUTICA**).^[3]
- The final product is purified by flash chromatography.^[3]

Analytical Characterization

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A methanolic solution of the analyte is prepared.
- Instrumentation: An Agilent 7890B GC coupled to a 5977A MSD is a suitable instrument.
- Column: A DB-5MS fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) can be used.
- Injector: Temperature set to 280°C with a splitless injection mode.
- Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-550.

4.2.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: Samples are dissolved in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: An Agilent 1290 Infinity II LC system coupled to a 6545 Q-TOF MS is appropriate.
- Column: A Zorbax Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm) can be utilized.

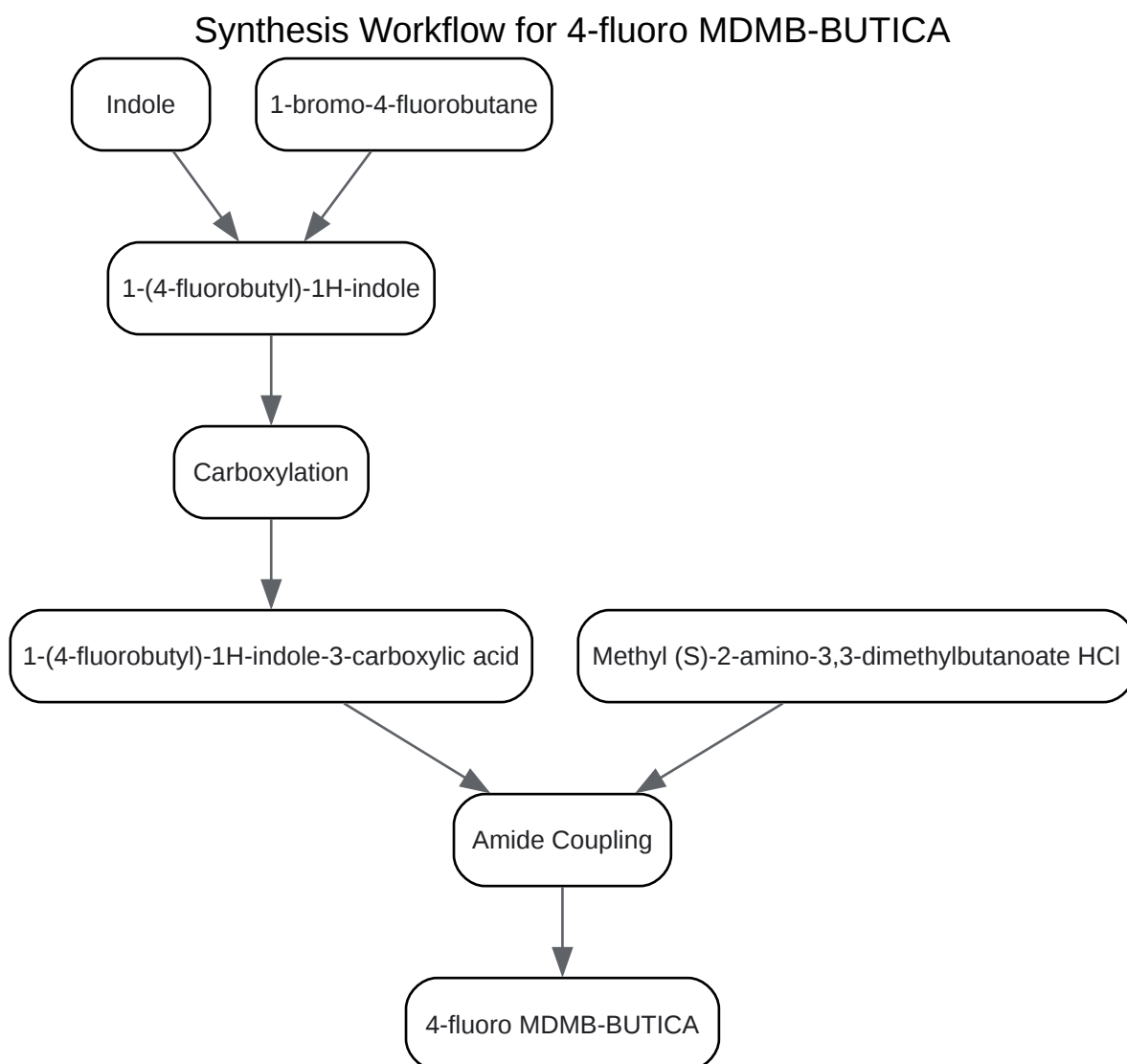
- Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Mass Spectrometer: Operated in positive electrospray ionization (ESI) mode with a scan range of m/z 100-1000.

4.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the sample is dissolved in deuterated chloroform ($CDCl_3$).
- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer or equivalent.
- Experiments: 1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC experiments are performed for full structural elucidation.

Visualizations

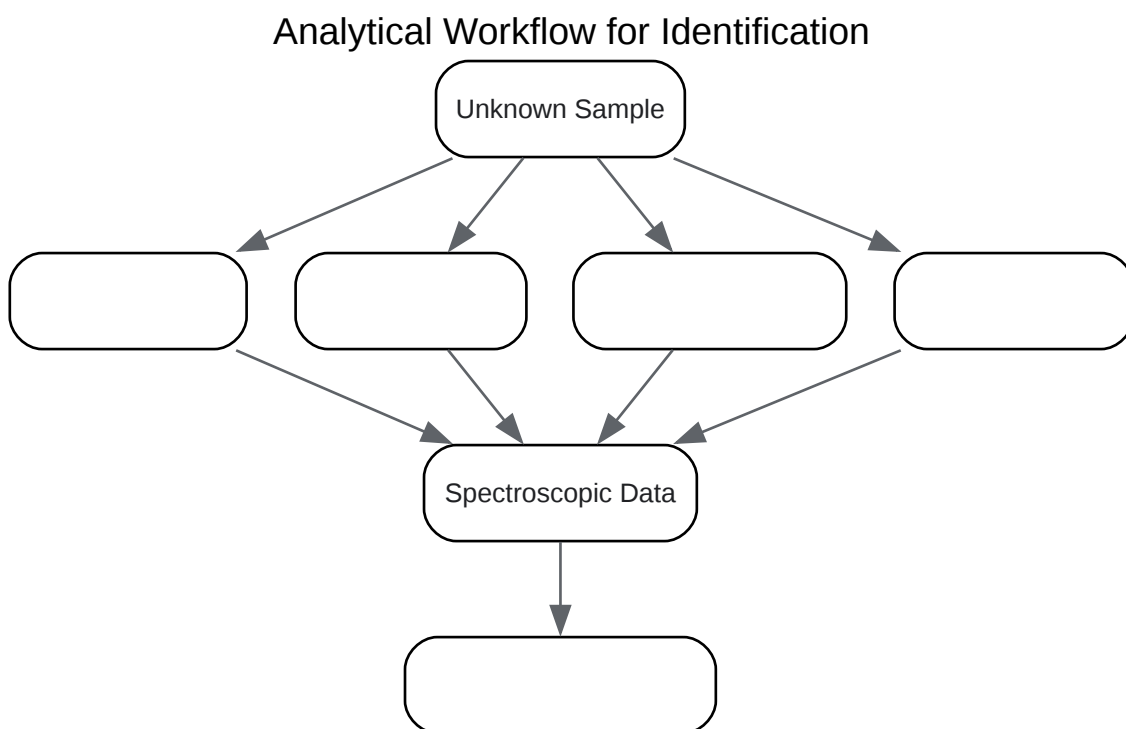
Diagram 1: Synthesis Workflow for 4-fluoro MDMB-BUTICA



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Caption: A simplified workflow for the synthesis of **4-fluoro MDMB-BUTICA**.

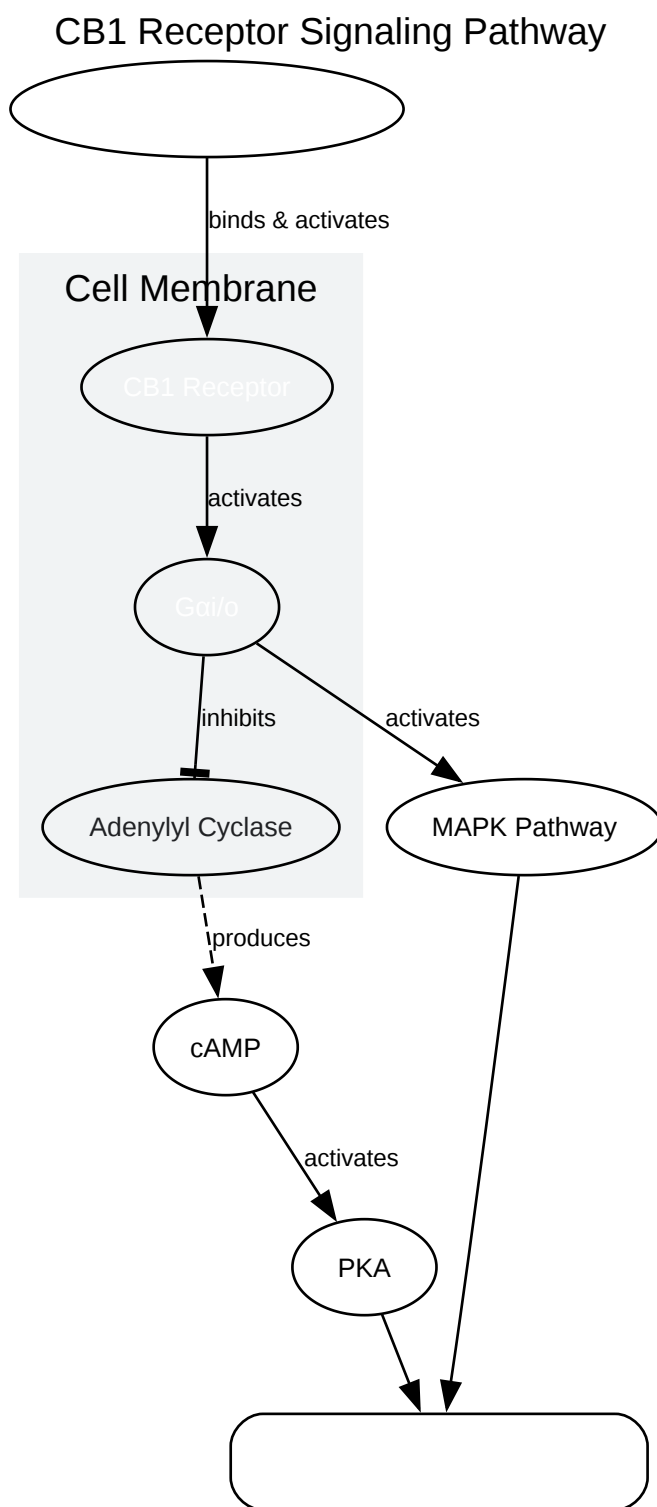
Diagram 2: Analytical Workflow for Identification



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Caption: A typical analytical workflow for the identification of **4-fluoro MDMB-BUTICA**.

Diagram 3: CB1 Receptor Signaling Pathway



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Caption: A simplified diagram of the CB1 receptor signaling cascade activated by an agonist.

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